1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
1-(4-aminocyclohexyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13;/h8-9H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBBHZXPRNXART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 4-aminocyclohexanone with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antitumor Activity : Research indicates that derivatives of pyrrolidinones, including 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth in cancer models, suggesting potential as anticancer agents .
- Neuroprotective Effects : Pyrrolidine derivatives are being investigated for their ability to protect neuronal cells from degeneration. They may modulate neurotransmitter systems and reduce oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Activity : Evidence suggests that this compound possesses antimicrobial properties, showing efficacy against several bacterial strains. This potential application could be significant in developing new treatments for infections.
-
Pharmacological Mechanisms
- The mechanism of action involves interactions with various molecular targets, including receptors and enzymes critical for cellular signaling pathways. The compound may act as an inhibitor or modulator of specific biological processes, enhancing its therapeutic potential.
- Notably, it has been observed to inhibit kinases involved in cancer progression, such as FLT3, which is crucial in treating acute myeloid leukemia .
Data Tables
| Application Area | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Antitumor Activity | Inhibition of cell proliferation | Reduced tumor growth in vitro |
| Neuroprotective Effects | Modulation of neurotransmitter systems | Protection against neurodegeneration |
| Antimicrobial Activity | Disruption of bacterial cell walls | Efficacy against various bacterial strains |
Case Studies
- Antitumor Efficacy
-
Neuroprotective Studies
- In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes.
-
Pharmacokinetic Properties
- Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics in animal models. For instance, after administration in mice, the compound exhibited a bioavailability of approximately 74% with a half-life around 1 hour . These findings are crucial for understanding the therapeutic window and dosing regimens necessary for clinical applications.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The 4-aminocyclohexyl group in the target compound distinguishes it from analogs with aromatic (e.g., 2-methoxyphenyl) or alkylamine (e.g., 2-aminopropyl) substituents. This cyclohexylamine moiety may enhance lipophilicity and influence receptor binding .
- Molecular Weight: The target compound has a moderate molecular weight (218.72 g/mol), making it smaller than antiarrhythmic derivatives like S-73 (343.79 g/mol) but larger than simpler analogs like 1-aminopyrrolidin-2-one HCl (136.58 g/mol) .
Pharmacological and Functional Comparisons
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .
Antiarrhythmic and Cardiovascular Effects
- S-61 and S-73: Pyrrolidin-2-one derivatives with piperazine-linked aryl groups (e.g., 2-tolyl, 2,4-difluorophenyl) demonstrate dual α1-adrenolytic and antiarrhythmic activity, reducing blood pressure and ventricular arrhythmias in preclinical models .
- Target Compound : The absence of a piperazine or aryl group in its structure likely limits its interaction with adrenergic receptors, suggesting divergent pharmacological applications.
Biological Activity
1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a pyrrolidine ring substituted with an amino group and has been investigated for its biological activities, particularly in the context of various diseases.
- Molecular Formula : C10H16ClN
- Molecular Weight : 189.70 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to affect cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression. Specifically, compounds similar to this pyrrolidine derivative have demonstrated inhibition of CDK activity, leading to induced apoptosis in cancer cells and cell cycle arrest.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. For instance, derivatives related to this compound have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (e.g., values ranging from 0.87 to 12.91 μM) .
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against Gram-positive bacteria, highlighting their potential use in treating bacterial infections .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Following administration, the compound shows variable bioavailability depending on the route of administration.
- Distribution : It has been noted that this compound can penetrate tissues effectively, which is crucial for its therapeutic efficacy.
- Metabolism : Preliminary data indicate stability against hepatic metabolism, suggesting that it might evade rapid breakdown in the liver .
Case Studies and Research Findings
A selection of case studies illustrates the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Aminocyclohexyl)pyrrolidin-2-one hydrochloride, and how can purity be optimized?
- Methodology :
-
Coupling Reactions : Utilize nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-aminocyclohexyl group to the pyrrolidin-2-one scaffold. For example, halogenated pyrrolidinone derivatives (e.g., brominated intermediates) can react with 4-aminocyclohexanol under palladium catalysis .
-
Purification : Recrystallization using HCl-saturated ethanol or methanol yields the hydrochloride salt. Filtration and rinsing with cold 1.0 M HCl (as described for structurally similar compounds) can remove unreacted precursors .
-
Yield Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrolidinone to amine) to maximize efficiency. Yields for analogous compounds range from 52–85% depending on halogen leaving groups .
- Key Data :
| Parameter | Value/Example | Reference |
|---|---|---|
| Typical Yield Range | 52–85% | |
| Purification Solvent | Ethanol/HCl |
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodology :
-
Melting Point Analysis : Use differential scanning calorimetry (DSC). For structurally similar 1-aminopyrrolidin-2-one hydrochloride, the mp is 227°C .
-
Solubility Profiling : Test in water, methanol, and dimethyl sulfoxide (DMSO). Hydrochloride salts of pyrrolidinones are typically freely soluble in polar solvents .
-
Spectroscopic Identification : Employ -NMR (δ ~1.5–2.5 ppm for cyclohexyl protons; δ ~3.5–4.0 ppm for pyrrolidinone ring) and FT-IR (C=O stretch ~1680 cm) .
- Key Data :
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | ~293.8 g/mol (calc.) | |
| Solubility in Water | Freely soluble |
Advanced Research Questions
Q. What crystallographic techniques are suitable for analyzing polymorphism in this compound?
- Methodology :
-
XRPD (X-ray Powder Diffraction) : Compare experimental patterns to reference data (e.g., peaks at 2θ = 8.5°, 15.3°, and 22.7° for monoclinic systems). For related pyrrolidinone salts, space groups like are common .
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Single-Crystal XRD : Grow crystals via slow evaporation in ethanol/HCl. Analyze lattice parameters (e.g., unit cell dimensions ) to confirm stereochemistry .
- Key Data :
| Crystallographic Parameter | Example Value | Reference |
|---|---|---|
| Space Group | ||
| Unit Cell Volume | ~1200 Å |
Q. How do structural modifications (e.g., cyclohexyl substituents) influence bioactivity in related compounds?
- Methodology :
-
Structure-Activity Relationship (SAR) Studies : Compare the target compound to analogs like 1-(4-methylphenyl)pyrrolidin-2-one. Cyclohexyl groups enhance lipophilicity (logP ~1.8 vs. ~1.2 for phenyl derivatives), potentially improving blood-brain barrier penetration .
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Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization. For example, pyrrolidinone derivatives with amino substituents show IC values <100 nM in PI3Kδ inhibition .
- Key Data :
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| 4-Aminocyclohexyl Group | Increased CNS targeting | |
| Hydrochloride Salt | Enhanced solubility |
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodology :
-
Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 48 hours. Monitor degradation via HPLC-MS. Hydrochloride salts of amines are prone to hydrolysis at high pH (>10) .
-
Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~245°C for related pyrrolidinones) .
- Key Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH >10, 60°C | ~15% degradation in 24h | |
| Decomposition Temperature | ~245°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
